![molecular formula C21H21N3O3 B6511440 ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate CAS No. 922090-81-1](/img/structure/B6511440.png)
ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate
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Overview
Description
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate (EBPC) is an organic compound that has been widely studied in the scientific community due to its potential applications in various fields. It is an aromatic heterocyclic compound with a molecular formula of C15H17N3O3. EBPC has been studied for its potential use in drug design, drug delivery, and therapeutic applications.
Scientific Research Applications
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has been studied for its potential use in drug design, drug delivery, and therapeutic applications. It has been found to have antiproliferative activity against several cancer cell lines, including human breast cancer cells and human prostate cancer cells. This compound has also been found to be a potent inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. This compound has been used in the development of novel drug delivery systems and has been studied for its potential use in treating neurological disorders such as Alzheimer’s disease.
Mechanism of Action
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is believed to act by inhibiting the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. It has been shown to inhibit the activity of the enzyme in vitro, suggesting that it may have potential therapeutic applications.
Biochemical and Physiological Effects
This compound has been shown to have antiproliferative activity against several cancer cell lines, including human breast cancer cells and human prostate cancer cells. It has also been found to inhibit the activity of the enzyme tyrosine kinase, which is involved in the regulation of cell growth and proliferation. In addition, this compound has been shown to have neuroprotective effects and has been studied for its potential use in treating neurological disorders such as Alzheimer’s disease.
Advantages and Limitations for Lab Experiments
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate has several advantages for use in laboratory experiments. It is a relatively stable compound and is easy to synthesize. In addition, it is a selective inhibitor of the enzyme tyrosine kinase and has been shown to have antiproliferative activity against several cancer cell lines. However, this compound also has some limitations. It is a relatively large molecule and is not readily absorbed by cells, which limits its use in drug delivery applications.
Future Directions
There are several potential future directions for the use of ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate. It could be used in the development of novel drug delivery systems and could be studied further for its potential use in treating neurological disorders such as Alzheimer’s disease. In addition, it could be studied for its potential use in cancer therapy and for its potential use as an anti-inflammatory agent. It could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Finally, it could be studied further for its potential use in the development of new drugs.
Synthesis Methods
Ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate can be synthesized in a variety of ways. One method is the condensation reaction of 4-amino-6-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ethyl ester with benzylmethyl amine in the presence of a base. The reaction is carried out in an organic solvent such as ethanol or acetonitrile. Another method is the condensation reaction of 4-amino-6-methyl-1-phenyl-1,6-dihydropyridazine-3-carboxylic acid ethyl ester with benzylmethyl amine in the presence of an acid catalyst such as p-toluenesulfonic acid.
properties
IUPAC Name |
ethyl 4-[benzyl(methyl)amino]-6-oxo-1-phenylpyridazine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3/c1-3-27-21(26)20-18(23(2)15-16-10-6-4-7-11-16)14-19(25)24(22-20)17-12-8-5-9-13-17/h4-14H,3,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFQCKPSFOKINSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C=C1N(C)CC2=CC=CC=C2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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